Valeric acid, 2-benzamido-5-(nitrosocyanamido)-, ethyl ester
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Overview
Description
Benzoyl-L-arginine ethyl ester, nitrosated, is a chemical compound with the molecular formula C15H18N4O4 It is a derivative of L-arginine, an amino acid, and is characterized by the presence of a benzoyl group, an ethyl ester, and a nitroso group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoyl-L-arginine ethyl ester, nitrosated, typically involves the following steps:
Protection of the amino group: The amino group of L-arginine is protected using a benzoyl group to prevent unwanted side reactions.
Esterification: The carboxyl group of L-arginine is esterified with ethanol to form the ethyl ester.
Nitrosation: The protected and esterified L-arginine is then subjected to nitrosation using nitrous acid or other nitrosating agents to introduce the nitroso group.
Industrial Production Methods
Industrial production of Benzoyl-L-arginine ethyl ester, nitrosated, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoyl-L-arginine ethyl ester, nitrosated, undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Acyl chlorides and anhydrides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of Benzoyl-L-arginine ethyl ester.
Reduction: Amine derivatives of Benzoyl-L-arginine ethyl ester.
Substitution: Various acyl derivatives depending on the substituting reagent used.
Scientific Research Applications
Benzoyl-L-arginine ethyl ester, nitrosated, has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study protease activity.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of Benzoyl-L-arginine ethyl ester, nitrosated, involves its interaction with specific molecular targets, such as proteases. The compound acts as a substrate for these enzymes, allowing researchers to study enzyme activity and inhibition. The nitroso group can also participate in redox reactions, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Nα-Benzoyl-L-arginine ethyl ester hydrochloride: A similar compound without the nitroso group, commonly used as a substrate in enzymatic assays.
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride: Another derivative used in protease assays, with a nitro group instead of a nitroso group.
Uniqueness
Benzoyl-L-arginine ethyl ester, nitrosated, is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable tool in research applications where redox reactions and enzyme interactions are of interest.
Properties
CAS No. |
102584-91-8 |
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Molecular Formula |
C15H18N4O4 |
Molecular Weight |
318.33 g/mol |
IUPAC Name |
ethyl 2-benzamido-5-[cyano(nitroso)amino]pentanoate |
InChI |
InChI=1S/C15H18N4O4/c1-2-23-15(21)13(9-6-10-19(11-16)18-22)17-14(20)12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-10H2,1H3,(H,17,20) |
InChI Key |
DOFHOPNPTKNUGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCN(C#N)N=O)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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